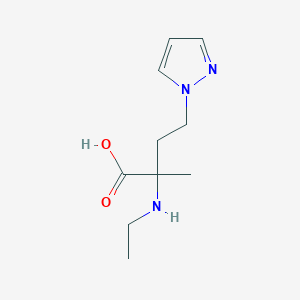
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide typically involves the reaction of 3-amino-1,2,4-triazole with cyclopentylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amines or hydrazines from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Applications De Recherche Scientifique
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A heterocyclic compound with similar structural features but lacking the cyclopentylacetamide moiety.
1,2,4-Triazole: A simpler triazole compound without the amino group or cyclopentylacetamide moiety.
Aminotriazole: Another triazole derivative with an amino group but different substituents.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopentylacetamide is unique due to the presence of both the amino group and the cyclopentylacetamide moiety, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H15N5O |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C9H15N5O/c10-9-11-6-14(13-9)5-8(15)12-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,13)(H,12,15) |
Clé InChI |
DATQLUCJHRRKKI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)CN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


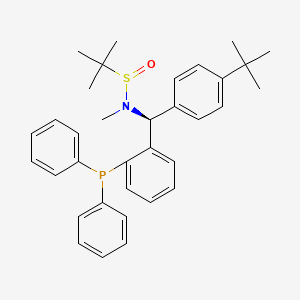
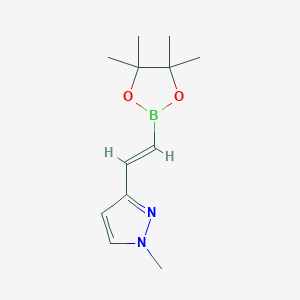
![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)

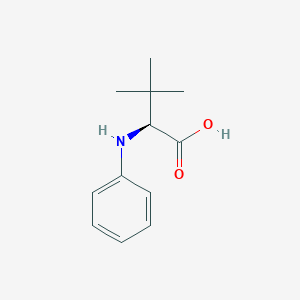


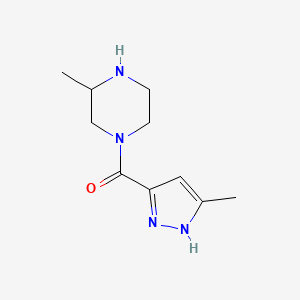


![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)


